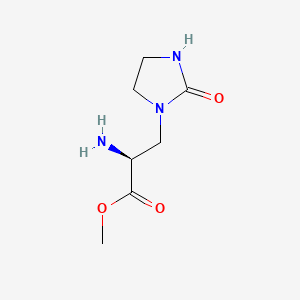![molecular formula C37H35PSi B14896462 (2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is an organophosphorus compound that features a unique combination of silyl and phosphane groups attached to a binaphthyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of a binaphthyl derivative with diethyl(methyl)silyl chloride and diphenylphosphine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or rhodium chloride are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
科学的研究の応用
Chemistry
In chemistry, (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is used as a ligand in homogeneous catalysis. It is particularly effective in asymmetric hydrogenation and hydroformylation reactions, where it helps to achieve high enantioselectivity.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable metal complexes makes it valuable in the development of catalysts for various chemical processes.
作用機序
The mechanism of action of (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in catalysis. The compound coordinates with a metal center, forming a complex that can facilitate various chemical transformations. The silyl and phosphane groups play a crucial role in stabilizing the metal center and enhancing the reactivity of the complex.
類似化合物との比較
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A well-known ligand used in asymmetric catalysis.
Diphenylphosphine: A simpler phosphane compound used in various organic reactions.
Diethyl(methyl)silyl chloride: A silylating agent used in the protection of hydroxyl groups.
Uniqueness
(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the combination of silyl and phosphane groups on a binaphthyl backbone. This unique structure allows it to form highly stable and reactive metal complexes, making it particularly valuable in asymmetric catalysis and material science applications.
特性
分子式 |
C37H35PSi |
|---|---|
分子量 |
538.7 g/mol |
IUPAC名 |
[1-[2-[diethyl(methyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C37H35PSi/c1-4-39(3,5-2)35-27-25-29-17-13-15-23-33(29)37(35)36-32-22-14-12-16-28(32)24-26-34(36)38(30-18-8-6-9-19-30)31-20-10-7-11-21-31/h6-27H,4-5H2,1-3H3 |
InChIキー |
NNMVUZKWNXTVKM-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(CC)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


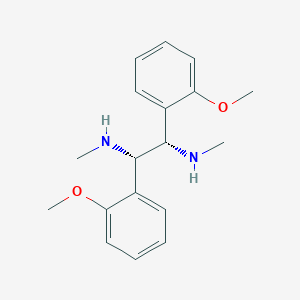
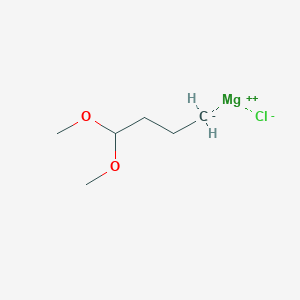
![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)
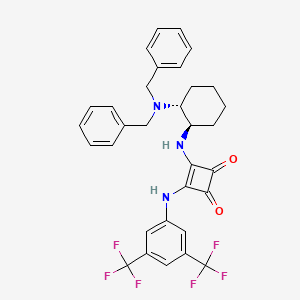
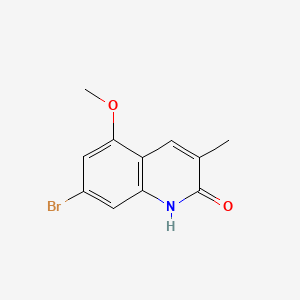
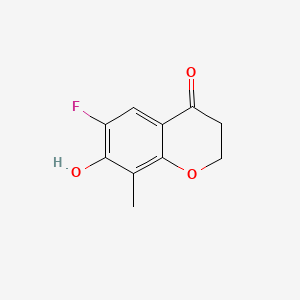


![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)



